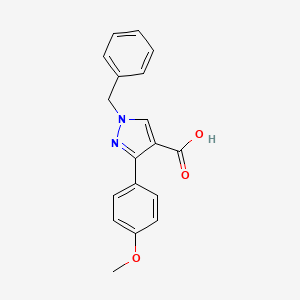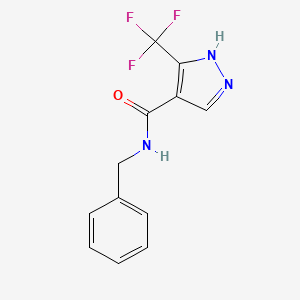
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol is an organic compound with a complex structure that includes hydrazine, nitro, and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol typically involves multiple steps:
Alkylation: The alkyl group (2-methylbutan-2-yl) can be introduced via Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Hydrazination: The hydrazine group can be introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols and hydrazones.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with carbonyl groups in proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-4-(2-methylbutan-2-yl)phenol: Lacks the nitro group, which may affect its reactivity and applications.
4-(2-methylbutan-2-yl)-6-nitrophenol:
2-Hydrazinyl-6-nitrophenol: Lacks the alkyl group, which may influence its solubility and reactivity.
Eigenschaften
IUPAC Name |
2-hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-11(2,3)7-5-8(13-12)10(15)9(6-7)14(16)17/h5-6,13,15H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFHYANQHJCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate](/img/structure/B2425705.png)

![ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2425708.png)
![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol](/img/structure/B2425709.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2425712.png)

![(3-[1,1'-Biphenyl]-4-yl-3-oxopropylidene)(methyl)ammoniumolate](/img/structure/B2425717.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2425720.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)


